molecular formula C18H15NO B11987084 Naphthalen-2-amine, N-(4-methoxybenzylidene)-

Naphthalen-2-amine, N-(4-methoxybenzylidene)-

Cat. No.: B11987084
M. Wt: 261.3 g/mol
InChI Key: ZKRQVKVNBHYPNW-UHFFFAOYSA-N
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Description

Naphthalen-2-amine, N-(4-methoxybenzylidene)- is an organic compound with the molecular formula C18H15NO. It is a derivative of naphthalen-2-amine, where the amine group is bonded to a 4-methoxybenzylidene group. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-amine, N-(4-methoxybenzylidene)- typically involves the condensation reaction between naphthalen-2-amine and 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-amine, N-(4-methoxybenzylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Naphthalen-2-amine, N-(4-methoxybenzylidene)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphthalen-2-amine, N-(4-methoxybenzylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(2-chlorobenzylidene)naphthalen-1-amine
  • (Z)-N-(3-nitrobenzylidene)naphthalen-1-amine
  • N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives

Uniqueness

Naphthalen-2-amine, N-(4-methoxybenzylidene)- is unique due to its specific structural features, such as the presence of the 4-methoxybenzylidene group. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-naphthalen-2-ylmethanimine

InChI

InChI=1S/C18H15NO/c1-20-18-10-6-14(7-11-18)13-19-17-9-8-15-4-2-3-5-16(15)12-17/h2-13H,1H3

InChI Key

ZKRQVKVNBHYPNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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